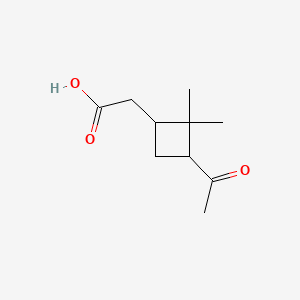

Pinonic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 609391. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZDUQQDBXJXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874123 | |

| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-72-3, 17879-35-5, 61826-55-9 | |

| Record name | Pinonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-DL-Pinonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017879355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-, (1R,3R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-acetyl-2,2-dimethylcyclobutylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-Pinonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Pinonic Acid: Structure, Stereoisomers, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pinonic acid, a significant oxidation product of α-pinene. The document details its chemical structure, explores its various stereoisomers, presents key physicochemical data in a structured format, and offers detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Stereoisomerism

This compound (C₁₀H₁₆O₃) is a bicyclic monoterpene derivative characterized by a cyclobutane ring substituted with a carboxylic acid group and a ketone.[1] Its structure is fundamental to its role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA), and is being explored for potential therapeutic applications.[1][2]

The presence of two chiral centers in the cyclobutane ring gives rise to several stereoisomers. The relative orientation of the acetyl and carboxymethyl groups on the cyclobutane ring defines the cis and trans diastereomers. Each of these diastereomers exists as a pair of enantiomers.

The most commonly studied isomers are the cis-pinonic acids:

-

(1S,3S)-(+)-cis-Pinonic acid

-

(1R,3R)-(-)-cis-Pinonic acid

The IUPAC name for cis-pinonic acid is 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid.[3][4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and for designing experimental procedures. The following table summarizes key quantitative data for cis-pinonic acid.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₃ | [5][6] |

| Molecular Weight | 184.23 g/mol | [1][5] |

| Melting Point | 104-107 °C | [1][7] |

| Boiling Point | 305.2 °C at 760 mmHg | [7] |

| Water Solubility | 3.686 g/L at 0 °C | [1][8] |

| pKₐ (at 298.15 K) | 5.19 | [9][10] |

| Enthalpy of Fusion | 30.35 kJ·mol⁻¹ | [9][10] |

| Vapor Pressure | 0.00019 mmHg at 25 °C | [7] |

Experimental Protocols

Synthesis of cis-Pinonic Acid via Oxidation of α-Pinene

A common method for synthesizing cis-pinonic acid is through the oxidation of α-pinene using potassium permanganate (KMnO₄).[2][11]

Materials:

-

α-pinene

-

Potassium permanganate (KMnO₄)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Crushed ice

-

Deionized water

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A slurry of crushed ice, KMnO₄, (NH₄)₂SO₄, and water is prepared in a reaction flask and stirred rapidly.

-

(S)-α-Pinene is added to the slurry while maintaining the temperature below 5 °C. The mixture is stirred for approximately 5 hours.

-

A solution of concentrated H₂SO₄ in water is slowly added over 30 minutes, ensuring the reaction temperature remains below 5 °C.

-

Sodium bisulfite or sodium thiosulfate is added in portions to quench the excess permanganate, keeping the temperature below 15 °C. This will cause the purple color to disappear.

-

The resulting cloudy aqueous solution is extracted multiple times with an organic solvent like diethyl ether.

-

The combined organic layers are then extracted with a saturated NaHCO₃ solution to separate the acidic product into the aqueous layer.

-

The combined aqueous layers are acidified with H₂SO₄ and then extracted again with diethyl ether.

-

The final combined ether layers are dried with brine and anhydrous MgSO₄, filtered, and the solvent is removed in vacuo to yield cis-pinonic acid, which can be further purified by chromatography.[2][12]

Analytical Methods for this compound

The identification and quantification of this compound and its isomers typically involve chromatographic and spectroscopic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Protocol: Due to the low volatility of carboxylic acids, a derivatization step is required before GC-MS analysis. The carboxyl group is converted into a more volatile ester (e.g., a methyl ester). Samples are then injected into the GC for separation, followed by detection and identification using a mass spectrometer.[13]

-

Application: Useful for identifying and quantifying this compound in complex mixtures, such as atmospheric aerosol samples.[13]

2. High-Performance Liquid Chromatography (HPLC):

-

Protocol: HPLC is employed to separate this compound and its photolysis products based on their polarity. A common setup uses a C18 column with a gradient elution of water/acetonitrile mobile phases, often with a small amount of acetic acid.[13]

-

Application: Allows for the isolation of different products for further analysis by techniques like NMR or mass spectrometry.[13]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H and ¹³C NMR are used to confirm the structure of synthesized this compound and its derivatives.[2]

-

Application: Provides detailed structural information, confirming the successful synthesis and purity of the compound.[2]

Role in Atmospheric Chemistry

This compound is a key intermediate in the atmospheric oxidation of α-pinene, a volatile organic compound emitted by coniferous trees. This process is a major contributor to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate.[1]

References

- 1. This compound | 61826-55-9 | Benchchem [benchchem.com]

- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 3. This compound | C10H16O3 | CID 10130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-Pinonic acid | C10H16O3 | CID 239867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. cis-Pinonic acid|lookchem [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. pubs.acs.org [pubs.acs.org]

Natural sources and atmospheric abundance of pinonic acid

An In-depth Technical Guide to the Natural Sources and Atmospheric Abundance of Pinonic Acid

Introduction

This compound (C₁₀H₁₆O₃) is a bicyclic oxocarboxylic acid that plays a pivotal role in atmospheric chemistry. As a key semi-volatile oxidation product of the most abundant biogenic volatile organic compounds (BVOCs), it is a significant contributor to the formation and growth of secondary organic aerosol (SOA) in the atmosphere.[1] The presence of both a ketone and a carboxylic acid functional group makes it a reactive species in various atmospheric phases.[1] This guide provides a comprehensive overview of the natural origins of this compound, its formation pathways in the atmosphere, its measured abundance, and the key experimental protocols used by researchers to study its behavior.

Natural Sources and Atmospheric Formation

The primary natural source of this compound is the atmospheric oxidation of monoterpenes, which are emitted in vast quantities by terrestrial vegetation, particularly coniferous trees in boreal and temperate forests.[1]

-

Precursors: The most significant precursor to this compound is α-pinene , which is the largest single contributor to global monoterpene emissions.[2][3] To a lesser extent, β-pinene oxidation also contributes to the formation of related acidic products.[4][5]

-

Formation Pathway: this compound is formed in the gas phase as a first-generation product through the reaction of α-pinene with major atmospheric oxidants, including the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃).[2][6][7] The ozonolysis pathway, in particular, is a well-established source of this compound.[5][8]

-

Gas-Particle Partitioning: As a semi-volatile organic compound, this compound exists in equilibrium between the gas and particle phases.[4][5] Its relatively low vapor pressure allows it to condense onto existing aerosol particles or participate in the formation of new particles, thus contributing significantly to the mass of SOA.[1]

-

Atmospheric Aging: Once formed, this compound can undergo further oxidation in the atmosphere, a process known as chemical aging. The gas-phase reaction of this compound with OH radicals, for example, can lead to the formation of lower volatility, higher-generation products such as 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), which serves as an important tracer for aged biogenic SOA.[9][10]

Atmospheric Abundance of this compound

The atmospheric concentration of this compound is highly variable, depending on factors such as proximity to biogenic sources (e.g., forests), season, time of day, and meteorological conditions. The following table summarizes reported concentrations from various field campaigns.

| Location / Study Type | Environment | Concentration Range (ng/m³) | Particle Size | Notes |

| Greater Vancouver, Canada[11] | Forest Site | 1.6 – 44.2 | PM₂.₅ | Demonstrates significant biogenic influence. |

| Greater Vancouver, Canada[11] | Traffic Tunnel | < DL – 6.5 | PM₂.₅ | Shows low direct anthropogenic contribution. |

| Xitou Forest, Taiwan[12] | Subtropical Forest | 65 ± 36 (Avg) | - | High concentration attributed to high ozone and humidity. |

| up to 170 (Max) | ||||

| Various studies[12] | Forest / Urban | Typically < 50 | - | Provides a general baseline for typical concentrations. |

| Vestenius et al. (cited in[12]) | - | up to ~80 | Fine Particles | Reported as a high-end value for fine aerosol fraction. |

| Subtropical Forest[2] | Subtropical | - | Condensed Phase | This compound and other oxidized monoterpene products constituted an estimated 42% of the condensed aerosol phase mass. |

DL: Detection Limit

Experimental Protocols

The study of this compound's formation, abundance, and fate relies on a combination of laboratory synthesis, controlled chamber experiments, and field measurements.

Laboratory Synthesis of this compound

To obtain pure standards for instrument calibration and toxicological studies, cis-pinonic acid can be synthesized in the laboratory.

-

Methodology: A common method involves the oxidation of α-pinene.[13]

-

Reactants: α-pinene is reacted with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in a suitable solvent system.

-

pH Control: A buffering agent, such as ammonium sulfate, is used to regulate the pH, which is critical for achieving a good yield.

-

Reaction Quenching: After the reaction, any remaining oxidant is quenched, for example, by adding sodium thiosulfate.

-

Extraction & Purification: The solution is acidified, and the this compound product is extracted from the aqueous phase using an organic solvent (e.g., ethyl ether). The final product is isolated and purified, often using chromatography.[13]

-

Atmospheric Simulation (Smog Chamber Experiments)

Smog chambers are essential tools for investigating the chemical mechanisms of SOA formation under conditions that mimic the atmosphere.

-

Objective: To determine reaction kinetics, product yields (including this compound), and the influence of environmental variables (e.g., NOx levels, humidity, temperature) on SOA formation from α-pinene oxidation.[14][15]

-

General Workflow:

-

Chamber Preparation: A large, inert Teflon bag (e.g., 27 m³) is flushed with purified air.[16]

-

Precursor Injection: A precise amount of α-pinene is injected into the chamber and allowed to mix. Seed aerosols (e.g., ammonium sulfate) may be added to provide a surface for condensation.[14]

-

Reaction Initiation: An oxidant, typically ozone (O₃), is introduced to initiate the oxidation process. To study photooxidation, the chamber is irradiated with UV lamps that simulate sunlight, which generates OH radicals from a precursor (e.g., H₂O₂).[6][16]

-

Monitoring: A suite of instruments is connected to the chamber to monitor the real-time evolution of reactants, gas-phase products, and the size, number, and chemical composition of the aerosol particles formed.

-

Ambient Aerosol Analysis

This protocol outlines the steps for measuring this compound concentrations in ambient air samples.

-

1. Sample Collection:

-

2. Sample Extraction:

-

The collected particulate matter is extracted from the filter. A section of the filter is sonicated in a mixture of solvents, such as methanol and dichloromethane, to dissolve the organic compounds.[11] The resulting solution is then filtered to remove filter debris and concentrated.

-

-

3. Chemical Analysis and Quantification:

-

The extract is analyzed to identify and quantify the target compounds. While Gas Chromatography-Mass Spectrometry (GC-MS) can be used,[11] a more powerful and common technique for complex organic aerosol is High-Performance Liquid Chromatography coupled to high-resolution Mass Spectrometry (HPLC-MS), typically with an electrospray ionization (ESI) source.[10][17]

-

Chromatographic Separation: The HPLC separates the complex mixture of organic compounds in the extract. A reverse-phase column (e.g., C18) is often used with a gradient of aqueous and organic mobile phases (e.g., water and methanol with 0.1% formic acid).[17]

-

Mass Spectrometric Detection: The mass spectrometer detects the ions of the compounds as they elute from the HPLC column. For this compound (molar mass 184.23 g/mol ), detection in negative ion mode will target the deprotonated molecule [M-H]⁻ at an m/z of approximately 183.10.

-

Quantification: The concentration is determined by comparing the integrated peak area of this compound in the sample to a multi-point calibration curve generated by analyzing solutions of a known, pure cis-pinonic acid standard.[17]

-

Visualization of Atmospheric Pathway

The following diagram illustrates the lifecycle of this compound, from its biogenic precursors to its role in secondary organic aerosol formation and subsequent atmospheric aging.

Caption: Atmospheric formation and fate of this compound from natural emissions.

References

- 1. This compound | 61826-55-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 8. Pinic and this compound formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 14. acp.copernicus.org [acp.copernicus.org]

- 15. aurora.ajou.ac.kr [aurora.ajou.ac.kr]

- 16. researchgate.net [researchgate.net]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Dual Chemical Life of Pinonic Acid: A Technical Guide to its Gas-Phase and Aqueous-Phase Chemistry

For Researchers, Scientists, and Drug Development Professionals

Pinonic acid, a key oxidation product of α-pinene, plays a significant role in atmospheric chemistry and the formation of secondary organic aerosols (SOA). Its chemical behavior differs dramatically between the gas phase and the aqueous phase, influencing its atmospheric lifetime, transport, and potential biological interactions. This technical guide provides an in-depth exploration of the core gas-phase and aqueous-phase chemistry of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its reaction pathways.

Core Chemical Reactions and Quantitative Data

The atmospheric fate of this compound is primarily governed by its reactions with hydroxyl radicals (OH), ozone (O₃), and photolysis. The kinetics and products of these reactions vary significantly between the gas and aqueous phases.

Gas-Phase Chemistry

In the gas phase, this compound is primarily removed through reactions with OH radicals and, to a lesser extent, ozonolysis. These reactions lead to the formation of a variety of smaller, more oxidized products, some of which are important tracers for biogenic SOA.

Table 1: Gas-Phase Reaction Data for this compound and Related Species

| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Product(s) | Reference(s) |

| This compound | OH | 1.1 x 10⁻¹¹ (Estimated) | 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) | [1] |

| α-pinene | O₃ | - | This compound, Northis compound | [2][3] |

| Enone precursor | O₃ | - | This compound | [2] |

Note: The rate coefficient for the gas-phase reaction of this compound with OH radicals is an estimate based on related compounds and modeling studies.

Aqueous-Phase Chemistry

In the aqueous phase, such as in cloud and fog droplets or aerosol water, the chemistry of this compound is influenced by photolysis and reactions with OH radicals. The presence of water can lead to different reaction pathways and products compared to the gas phase.

Table 2: Aqueous-Phase Reaction Data for this compound

| Reaction | Parameter | Value | Major Product(s) | Reference(s) |

| Direct Photolysis (280-400 nm) | Quantum Yield (Φ) | 0.5 ± 0.3 | 3-isopropenyl-6-oxoheptanoic acid (limononic acid) | [4][5][6] |

| Oxidation by OH (pH 2) | Second-order rate coefficient (k) | 3.6 ± 0.3 x 10⁹ M⁻¹ s⁻¹ | Norpinic acid (NPA), 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) | [7][8][9] |

| Oxidation by OH (pH 10) | Second-order rate coefficient (k) | 3.0 ± 0.3 x 10⁹ M⁻¹ s⁻¹ | NPA, MBTCA | [7][8][9] |

The yields of key products in the aqueous-phase OH oxidation of this compound are notably dependent on the pH of the solution.[10]

Table 3: pH-Dependent Molar Yields of Major Products from Aqueous-Phase OH Oxidation of this compound

| Product | Yield at pH 2 (%) | Yield at pH 8 (%) | Reference(s) |

| Norpinic acid (NPA) | 3.4 | 10 | [10] |

| 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) | 2.6 | 5.0 | [10] |

Experimental Protocols

Understanding the methodologies used to study the chemistry of this compound is crucial for interpreting the data and designing future experiments.

Gas-Phase Ozonolysis Experiments

Objective: To investigate the formation of this compound and other products from the gas-phase ozonolysis of α-pinene and its precursors.[2][3]

Methodology:

-

Reactant Introduction: α-pinene or a related precursor (e.g., an enone derived from α-pinene) is introduced into a smog chamber or flow tube reactor at a controlled concentration.

-

Ozone Generation and Introduction: Ozone is generated by passing pure oxygen through an ozone generator and is introduced into the reactor.

-

Reaction Conditions: The reaction is carried out under specific conditions of temperature, pressure, and relative humidity (RH). The RH is a critical parameter as it can influence the reaction mechanism and product distribution.[2]

-

Product Sampling and Analysis: The reaction products are collected and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). Prior to analysis, acidic products are often derivatized (e.g., methylated) to improve their volatility and chromatographic separation.[2][3]

Aqueous-Phase Photolysis and OH Oxidation Experiments

Objective: To determine the kinetics and products of the direct photolysis and OH-initiated oxidation of this compound in the aqueous phase.[4][5][7][8][9][10][11]

Methodology:

-

Sample Preparation: A solution of cis-pinonic acid in purified water is prepared at a known concentration. For OH oxidation studies, a source of OH radicals, such as hydrogen peroxide (H₂O₂), is added to the solution.[11] The pH of the solution is adjusted using acids (e.g., sulfuric acid) or bases.[7][8][9][10][11]

-

Photoreactor Setup: The solution is placed in a photoreactor equipped with UV lamps that emit radiation in the atmospherically relevant range (e.g., centered around 310 nm).[11]

-

Irradiation: The solution is irradiated for a specific duration, and samples are taken at different time intervals to monitor the degradation of this compound and the formation of products.

-

Analytical Techniques: The concentrations of this compound and its degradation products are monitored using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV-Vis spectroscopy.[4][5][7][8][9][10][11] Product identification is often confirmed using tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Signaling Pathways and Reaction Mechanisms

Visualizing the complex reaction pathways of this compound is essential for a comprehensive understanding of its chemical transformations.

Gas-Phase Ozonolysis of α-Pinene Leading to this compound

The ozonolysis of α-pinene proceeds through the formation of a primary ozonide, which then decomposes into two Criegee intermediates (CIs). The subsequent reactions of these CIs, influenced by factors like relative humidity, lead to the formation of this compound and other products.[2][3]

Caption: Formation of this compound from α-pinene ozonolysis.

Aqueous-Phase Photolysis of this compound

Direct photolysis of aqueous this compound primarily proceeds through a Norrish type II reaction, leading to isomerization and the formation of limononic acid. Minor products can also be formed through Norrish type I splitting.[4][5]

Caption: Aqueous-phase photolysis of this compound.

Aqueous-Phase OH Radical Oxidation of this compound

The reaction of this compound with OH radicals in the aqueous phase leads to the formation of several important secondary organic aerosol tracers. The reaction mechanism can be influenced by the pH of the solution.[10][11]

Caption: Aqueous-phase OH oxidation of this compound.

Conclusion

The chemistry of this compound is multifaceted, with distinct reaction pathways and products in the gas and aqueous phases. This guide provides a foundational understanding of these processes, highlighting the quantitative data and experimental approaches that are crucial for researchers in atmospheric science, environmental chemistry, and related fields. A thorough comprehension of the dual chemical nature of this compound is essential for accurately modeling its atmospheric fate and impact, as well as for exploring its potential relevance in other scientific domains, including drug development, where understanding the stability and reactivity of complex organic molecules is paramount.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. Organic acid formation in the gas-phase ozonolysis of α-pinene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Organic acid formation in the gas-phase ozonolysis of α-pinene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Collection - Experimental and Theoretical Study of Aqueous cis-Pinonic Acid Photolysis - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cis-Pinonic Acid Oxidation by Hydroxyl Radicals in the Aqueous Phase under Acidic and Basic Conditions: Kinetics and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 11. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]

A Technical Guide to the Thermodynamic Properties and Vapor Pressure of Pinonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinonic acid, a key oxidation product of α-pinene, is a molecule of significant interest in atmospheric chemistry and, increasingly, in the field of drug development.[1] Its semi-volatile nature governs its partitioning between the gas and particle phases in the atmosphere, playing a crucial role in the formation of secondary organic aerosols (SOA).[1] For pharmaceutical applications, derivatives of this compound are being explored for their potential antibacterial and anti-inflammatory properties.[2] A thorough understanding of its thermodynamic properties, particularly its vapor pressure, is paramount for both atmospheric modeling and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the thermodynamic data of this compound, details the experimental methodologies for its characterization, and visualizes key chemical and experimental workflows.

Thermodynamic Properties of this compound

The thermodynamic properties of this compound are crucial for understanding its physical behavior and reactivity. A summary of key quantitative data is presented in the tables below. These values have been compiled from various experimental and computational studies.

Table 1: Vapor Pressure and Phase Partitioning of this compound

| Property | Value | Temperature (K) | Source |

| Vapor Pressure | ~10⁻⁶–10⁻³ Pa | 298 | [1] |

| Vapor Pressure | ~5.3×10⁻⁷ torr | 296 | [3] |

| Saturation Concentration (C*) | ≈ 5.2 µg/m³ | Not Specified | [4] |

Table 2: Enthalpic and Other Thermodynamic Properties of this compound

| Property | Value | Unit | Method | Source |

| Enthalpy of Sublimation (ΔHsub) | 127–161 | kJ/mol | Experimental | [1] |

| Enthalpy of Fusion (ΔHfus) | 30.35 | kJ·mol⁻¹ | Differential Scanning Calorimetry | [5][6] |

| Enthalpy of Fusion (ΔHfus) | 20.82 | kJ/mol | Joback Method (Calculated) | [7][8] |

| Enthalpy of Vaporization (ΔHvap) | 66.34 | kJ/mol | Joback Method (Calculated) | [7][8] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -333.60 | kJ/mol | Joback Method (Calculated) | [7][8] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -585.92 | kJ/mol | Joback Method (Calculated) | [7][8] |

| Enthalpy of Formation of Solid (ΔfH°solid) | -748.5 | kJ/mol | Combustion Calorimetry | [9] |

| Ideal Gas Heat Capacity (Cp,gas) | 409.51 | J/mol×K | Joback Method (Calculated) | [8] |

Table 3: Physicochemical Properties of cis-Pinonic Acid

| Property | Value | Temperature (K) | Source |

| Melting Point | 104–107 °C | 377.15–380.15 | [1][10] |

| Water Solubility | 3.686 g/L | 273.15 | [1] |

| Intrinsic Solubility (S0) | 0.043 mmol·dm⁻³ | Not Specified | [5][6] |

| Acidity Constant (pKa) | 5.19 | 298.15 | [5][6] |

| Acidity Constant (pKa) | 5.25 | 310.15 | [5][6] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.712 | Not Specified | [7] |

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the protocols for key experiments cited in the literature for the characterization of this compound and similar organic compounds.

Synthesis of cis-Pinonic Acid from α-Pinene

The oxidation of α-pinene is a common method to synthesize cis-pinonic acid. A representative experimental protocol is as follows:

-

Reaction Setup: A slurry of crushed ice, potassium permanganate (KMnO₄), and ammonium sulfate is prepared in water with rapid stirring.[4]

-

Addition of α-Pinene: (S)-α-Pinene is added to the slurry, and the mixture is stirred at a low temperature (e.g., <5 °C) for several hours.[4]

-

Quenching and Acidification: A solution of sulfuric acid (H₂SO₄) is slowly added while maintaining a low temperature.[4] Sodium bisulfite is then added in portions to quench the reaction.[4]

-

Extraction: The aqueous solution is extracted multiple times with an organic solvent such as ether.[4] The combined organic layers are then extracted with a saturated sodium bicarbonate (NaHCO₃) solution.[4]

-

Isolation: The bicarbonate layers are combined, acidified with sulfuric acid, and then extracted again with ether.[4]

-

Purification: The final ether layers are dried and concentrated. The resulting product can be purified by chromatography to yield cis-pinonic acid as a white crystal.[4]

Determination of Vapor Pressure

Several methods are employed to measure the vapor pressure of low-volatility organic compounds like this compound.

-

Static Method: This direct method involves measuring the pressure exerted by the vapor in equilibrium with the condensed phase in a thermostated sample cell using a pressure meter.[1][7] The sample must be thoroughly degassed to avoid systematic errors.[7]

-

Dynamic (Gas Saturation) Method: An inert gas is passed at a known flow rate through or over a sample of the substance, becoming saturated with its vapor. The amount of substance transported by the gas is determined, allowing for the calculation of the vapor pressure.[5]

-

Effusion Method: The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured. This method is suitable for very low vapor pressures.[6]

Thermal Analysis using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure thermal properties like melting point and enthalpy of fusion.

-

Sample Preparation: A small, precisely weighed amount of the organic acid is hermetically sealed in a sample pan.[11]

-

Temperature Program: The sample and a reference pan are subjected to a controlled temperature program, typically a linear heating rate.[11][12]

-

Measurement: The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.[11]

-

Data Analysis: An endothermic peak in the heat flow signal indicates melting. The onset temperature of this peak is taken as the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion.[11]

Analysis by Iodide-Adduct High-Resolution Time-of-Flight Chemical Ionization Mass Spectrometry (HR-ToF-CIMS)

This soft ionization technique is highly sensitive for the detection of polar and acidic volatile organic compounds in the atmosphere.

-

Ionization: Iodide ions (I⁻) are generated and react with the analyte molecules (M) to form iodide-adduct ions ([M+I]⁻).[2][13] This is a gentle ionization process that minimizes fragmentation.

-

Mass Analysis: The resulting ions are guided into a high-resolution time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio with high accuracy.[2][13]

-

Detection: The high mass accuracy and resolving power allow for the determination of the elemental composition of the detected ions.[2][13]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. srd.nist.gov [srd.nist.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. vscht.cz [vscht.cz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. calnesis.com [calnesis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An iodide-adduct high-resolution time-of-flight chemical-ionization mass spectrometer: application to atmospheric inorganic and organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Biogenic volatile organic compound (BVOC) precursors to pinonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinonic acid, a key organic acid identified in atmospheric secondary organic aerosol (SOA), has garnered significant attention due to its role in atmospheric chemistry and potential physiological effects. Its presence in the atmosphere is primarily a result of the oxidation of biogenic volatile organic compounds (BVOCs) emitted from terrestrial vegetation. Understanding the precursors and formation pathways of this compound is crucial for accurate atmospheric modeling and for exploring its potential applications in fields such as drug development, where naturally derived scaffolds are of high interest. This technical guide provides an in-depth overview of the core BVOC precursors to this compound, their transformation mechanisms, quantitative yields, and the experimental protocols used to elucidate these processes.

Principal Biogenic Precursors and Formation Pathways

The primary biogenic precursors to this compound are cyclic monoterpenes, with α-pinene being the most abundant and extensively studied.[1][2] Other monoterpenes, including β-pinene, sabinene, and Δ³-carene, also contribute to the atmospheric pool of this compound and its isomers upon oxidation.[3][4] The formation of this compound from these precursors is predominantly driven by atmospheric oxidants, namely ozone (O₃), the hydroxyl radical (OH), and the nitrate radical (NO₃).[5][6] These oxidation reactions occur in the gas phase, leading to the formation of lower volatility products that can partition into the aerosol phase, contributing to the formation and growth of SOA.[7][8]

Oxidation by Ozone (Ozonolysis)

Ozonolysis is a major pathway for the atmospheric degradation of monoterpenes containing endocyclic double bonds, such as α-pinene. The reaction proceeds through the formation of a primary ozonide, which rapidly decomposes to form a Criegee intermediate and a carbonyl compound. For α-pinene, this decomposition leads to two primary Criegee intermediates, which can then undergo further reactions to form a variety of products, including pinonaldehyde, pinic acid, and this compound.[9][10] The formation of this compound from α-pinene ozonolysis has been shown to be influenced by environmental conditions such as relative humidity.[8]

Oxidation by Hydroxyl Radical (OH)

The hydroxyl radical is a highly reactive oxidant in the troposphere and plays a significant role in the daytime degradation of monoterpenes.[2] The reaction of OH with α-pinene can proceed via addition to the double bond or hydrogen abstraction. The subsequent reactions of the resulting alkyl radicals with oxygen lead to the formation of peroxy radicals (RO₂). In the presence of nitric oxide (NO), these peroxy radicals can lead to the formation of pinonaldehyde, which can be further oxidized to this compound.[2] In low-NOx environments, the fate of the peroxy radicals is more complex, involving reactions with other peroxy radicals or hydroperoxy radicals (HO₂).

Quantitative Yields of this compound

The molar yield of this compound is highly dependent on the specific BVOC precursor, the oxidant, and the experimental conditions, such as temperature, relative humidity, and the presence of NOx. The following tables summarize the reported yields from various laboratory studies, primarily conducted in atmospheric simulation chambers.

| Precursor | Oxidant | Temperature (°C) | Relative Humidity (%) | NOx Conditions | This compound Molar Yield (%) | Reference |

| α-Pinene | O₃ | 20 | <10 | Low NOx | 7.9 - 18.2 | [7] |

| α-Pinene | O₃ | 25 | 50 | High NOx | Not Reported | [11] |

| α-Pinene | OH | 25 | Not Reported | High NOx | ~28 (as part of total products) | [2] |

| β-Pinene | O₃ | 20-22 | <1 | Low NOx | Not explicitly quantified, but identified as a product | [3] |

| Sabinene | O₃ | Not Reported | Not Reported | Not Reported | Identified as a minor product | [12] |

| Δ³-Carene | O₃ | 20 | <10 | Low NOx | Not explicitly quantified, but caronic acid is a major product | [4] |

Note: Quantitative yields for this compound from precursors other than α-pinene are not as well-documented in the literature. The focus has largely been on the major oxidation products of each specific monoterpene. For sabinene and Δ³-carene, this compound is generally considered a minor product compared to other carboxylic acids.

Reaction Mechanisms and Visualizations

The formation of this compound from its primary precursor, α-pinene, involves complex multi-step reaction pathways. The following diagrams, generated using the DOT language, illustrate the generalized reaction schemes for the ozonolysis and OH-initiated oxidation of α-pinene.

Caption: Simplified ozonolysis pathway of α-pinene.

Caption: Simplified OH-initiated oxidation of α-pinene.

Experimental Protocols

The elucidation of BVOC oxidation pathways and product yields relies heavily on experiments conducted in atmospheric simulation chambers, often referred to as smog chambers. These are large, controlled environment reactors where the atmospheric conditions can be mimicked.

General Smog Chamber Experiment Workflow

Caption: General workflow for a smog chamber experiment.

Key Experimental Details from Cited Literature

Chamber Type and Conditions:

-

Chamber: Experiments are typically conducted in large Teflon bags or vessels (e.g., the Aarhus University Research on Aerosol (AURA) chamber) to minimize wall effects.[4][13]

-

Temperature and Humidity: These parameters are controlled and varied to simulate different atmospheric conditions. For example, experiments have been run at temperatures ranging from 20°C to 25°C and relative humidities from <1% to 50%.[4][7][11]

-

Reactant Concentrations: Initial concentrations of BVOCs are typically in the parts-per-billion (ppb) range, and oxidant concentrations are controlled to achieve desired reaction rates.[4]

Gas and Aerosol Phase Analysis: The chemical composition of the gas and aerosol phases is monitored using a suite of analytical instruments.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis:

-

Sample Collection: Gas-phase samples are collected on sorbent tubes, while aerosol samples are collected on filters.

-

Derivatization: Carboxylic acids like this compound are often derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Separation: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to separate the various oxidation products.

-

MS Detection: Electron ionization (EI) is commonly used, and the mass spectrometer is operated in full scan mode to identify compounds based on their mass spectra and retention times compared to authentic standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis:

-

Sample Preparation: Aerosol samples collected on filters are extracted with a suitable solvent, such as methanol or a mixture of acetonitrile and water. The extract may be concentrated before analysis.

-

LC Separation: Reversed-phase chromatography using a C18 column is a common method. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the polar oxidation products.[14][15]

-

MS Detection: Electrospray ionization (ESI) in negative ion mode is highly effective for detecting carboxylic acids like this compound, which readily form [M-H]⁻ ions. High-resolution mass spectrometry (e.g., Orbitrap or TOF) allows for the determination of the elemental composition of the detected ions, aiding in their identification.[14][15]

Conclusion

This compound is a significant product of the atmospheric oxidation of several biogenic monoterpenes, most notably α-pinene. Its formation is a complex process influenced by the specific precursor, the dominant oxidant, and ambient conditions. Laboratory studies using atmospheric simulation chambers have been instrumental in unraveling the formation mechanisms and quantifying the yields of this compound. The detailed experimental protocols and analytical techniques described in this guide provide a foundation for researchers and scientists to further investigate the atmospheric chemistry of these important biogenic compounds and to explore their potential applications. A deeper understanding of the formation of this compound and other SOA components is essential for improving air quality models and for assessing the impact of biogenic emissions on climate and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. facss.mit.edu [facss.mit.edu]

- 5. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pinic and this compound formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Pinic and this compound formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ozonolysis of α-Pinene and Δ3-Carene Mixtures: Formation of Dimers with Two Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. connectsci.au [connectsci.au]

- 15. pubs.acs.org [pubs.acs.org]

The Formation of Pinonic Acid from α-Pinene: A Technical Guide to Ozonolysis and Photooxidation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the atmospheric and laboratory-based chemical pathways leading to the formation of pinonic acid from the ozonolysis and photooxidation of α-pinene. α-Pinene, a major biogenic volatile organic compound (BVOC), is a significant precursor to secondary organic aerosols (SOA), with this compound being a key product of its atmospheric degradation. Understanding the mechanisms, yields, and experimental conditions of these reactions is crucial for atmospheric modeling, environmental science, and potentially for the synthesis of valuable chemical intermediates in drug development.

Ozonolysis of α-Pinene to this compound

The reaction of α-pinene with ozone is a primary atmospheric degradation pathway. This process involves the formation of a highly reactive Criegee intermediate, which subsequently undergoes a series of rearrangements and reactions to yield a variety of products, including this compound.

Ozonolysis Pathway

The ozonolysis of α-pinene proceeds through the initial addition of ozone to the double bond, forming an unstable primary ozonide. This intermediate rapidly decomposes into a Criegee intermediate and a carbonyl compound. The Criegee intermediate can then undergo several reaction pathways, one of which leads to the formation of this compound.[1][2][3] The hydroperoxide channel is a major decomposition pathway for the Criegee intermediate, leading to the formation of an acyl-type radical that is a precursor to this compound.[1]

Quantitative Data for α-Pinene Ozonolysis

The yield of this compound from the ozonolysis of α-pinene can vary depending on experimental conditions such as temperature, humidity, and the presence of other atmospheric species.

| Product | Molar Yield (%) | Experimental Conditions | Reference |

| This compound | 15 - 30 | Dark ozonolysis, atmospheric pressure | [4] |

| Pinonaldehyde | 20 - 40 | Dark ozonolysis, atmospheric pressure | [4] |

| Pinic acid | 5 - 15 | Dark ozonolysis, atmospheric pressure | [5][6] |

Experimental Protocol: Laboratory-Scale Ozonolysis of α-Pinene

This protocol describes a general procedure for the ozonolysis of α-pinene in a laboratory setting to produce this compound.

Materials:

-

α-Pinene (high purity)

-

Ozone generator

-

Reaction vessel (e.g., glass flask)

-

Solvent (e.g., dichloromethane, hexane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Analytical instrumentation (GC-MS, HPLC)

Procedure:

-

Reaction Setup: Dissolve a known amount of α-pinene in an appropriate solvent within the reaction vessel. The concentration should be optimized for the specific setup.

-

Ozonolysis: Cool the reaction mixture to a low temperature (e.g., -78°C using a dry ice/acetone bath) to control the reaction rate and minimize side reactions. Bubble ozone gas through the solution at a controlled flow rate. Monitor the reaction progress using a suitable method, such as a colorimetric indicator for unreacted ozone.

-

Workup: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone. Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to quench the remaining ozonides and hydroperoxides.

-

Extraction and Purification: Allow the mixture to warm to room temperature. Wash the organic layer with water and brine. Dry the organic layer over a drying agent and concentrate it using a rotary evaporator.

-

Analysis: Analyze the resulting product mixture using GC-MS or HPLC to identify and quantify the this compound formed. Further purification can be achieved using column chromatography if necessary.

Photooxidation of α-Pinene to this compound

The photooxidation of α-pinene, primarily initiated by hydroxyl (OH) radicals in the atmosphere, is another significant pathway for its degradation and the formation of this compound. This process is particularly important in daylight hours.

Photooxidation Pathway

The reaction is initiated by the addition of an OH radical to the double bond of α-pinene, forming a β-hydroxy alkyl radical.[7] This radical then reacts with molecular oxygen to form a peroxy radical (RO2). Under low-NOx conditions, the peroxy radical can react with a hydroperoxyl radical (HO2) to form pinonaldehyde, a key precursor to this compound.[7][8] Pinonaldehyde can then be further oxidized to this compound.[8][9]

Quantitative Data for α-Pinene Photooxidation

The yield of this compound from the photooxidation of α-pinene is highly dependent on the concentration of nitrogen oxides (NOx).

| Product | Molar Yield (%) | Experimental Conditions | Reference |

| Pinonaldehyde | ~33 | Low-NOx, OH oxidation | [7][8] |

| This compound | Observed as a product of pinonaldehyde oxidation | Low-NOx, OH oxidation | [8][9] |

| Pinic acid | Observed | Low-NOx conditions | [10] |

Experimental Protocol: Atmospheric Simulation Chamber Study of α-Pinene Photooxidation

This protocol outlines a general procedure for studying the photooxidation of α-pinene in an atmospheric simulation chamber.

Materials and Equipment:

-

Atmospheric simulation chamber (e.g., Teflon bag)

-

UV light source (to simulate sunlight)

-

OH radical precursor (e.g., H2O2, HONO)

-

α-Pinene source

-

Zero air generator

-

Monitoring instruments (e.g., PTR-MS for VOCs, CIMS for oxidation products)

-

Particle sizers and counters

Procedure:

-

Chamber Preparation: Clean the chamber by flushing with zero air for an extended period to remove any residual contaminants.

-

Reactant Injection: Introduce a known concentration of the OH precursor and α-pinene into the chamber. Allow the reactants to mix thoroughly.

-

Initiation of Photooxidation: Turn on the UV lights to initiate the photolysis of the OH precursor, generating OH radicals and starting the photooxidation of α-pinene.

-

Reaction Monitoring: Continuously monitor the concentrations of α-pinene, key intermediates like pinonaldehyde, and final products including this compound using real-time analytical instruments. Simultaneously, monitor the formation and growth of secondary organic aerosols.

-

Data Analysis: Analyze the time-series data to determine reaction rates, product yields, and the overall reaction mechanism. The yield of this compound can be calculated based on the amount of α-pinene consumed and the amount of this compound produced.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. Pinic and this compound formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of cis-Pinonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Pinonic acid, a prominent oxidation product of α-pinene, is a naturally occurring monoterpene of significant interest in atmospheric chemistry, environmental science, and as a potential chiral precursor in synthetic organic chemistry.[1] Its presence in secondary organic aerosols (SOA) underscores its role in atmospheric processes.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of cis-pinonic acid, supported by experimental data and methodologies, to serve as a valuable resource for researchers and professionals in related fields.

Physical Properties of cis-Pinonic Acid

A summary of the key physical properties of cis-pinonic acid is presented in the table below. These properties are crucial for understanding its environmental fate, designing experimental procedures, and exploring its potential applications.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₀H₁₆O₃ | [4][5] | |

| Molar Mass | 184.23 | g/mol | [4][5] |

| Melting Point | 104 - 107 | °C | [4] |

| Water Solubility (0 °C) | 3.686 | g/L | [4] |

| Intrinsic Solubility (S₀) | 0.043 | mmol·dm⁻³ | [2][6] |

| pKₐ (298.15 K) | 5.19 | [2][6] | |

| pKₐ (310.15 K) | 5.25 | [2][6] | |

| Enthalpy of Fusion | 30.35 | kJ·mol⁻¹ | [2][6] |

| LogP (Octanol/Water Partition Coefficient) | 1.712 | [7] |

Chemical Properties and Reactivity

cis-Pinonic acid exhibits reactivity characteristic of its carboxylic acid and ketone functional groups. Its chemical behavior is of particular interest in atmospheric chemistry and synthetic applications.

Synthesis from α-Pinene

The most common route to cis-pinonic acid is through the oxidation of α-pinene.[1][8] This transformation can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) being a frequently employed reagent.[8]

Caption: Synthesis of cis-pinonic acid from α-pinene via oxidation.

Transformation into Amide Derivatives

The carboxylic acid moiety of cis-pinonic acid can be readily converted into an acyl chloride using reagents like oxalyl chloride.[8] The resulting acyl chloride is a versatile intermediate that can react with various amines to form amide derivatives, opening avenues for the synthesis of novel molecules with potential therapeutic applications.[8]

Caption: Transformation of cis-pinonic acid into amide derivatives.

Photolysis

Aqueous photolysis of cis-pinonic acid by UV radiation (280–400 nm) primarily leads to a Norrish type II isomerization, yielding 3-isopropenyl-6-oxoheptanoic acid (limononic acid) as the major product.[3][9] Minor products resulting from Norrish type I cleavage are also observed.[3][9]

Caption: Photolysis pathways of cis-pinonic acid.

Aqueous-Phase Oxidation by Hydroxyl Radicals

The reaction of cis-pinonic acid with hydroxyl (OH) radicals in the aqueous phase is a significant atmospheric degradation pathway.[10][] This oxidation process leads to the formation of various functionalized products, including hydroperoxy, hydroxyl, and carbonyl-substituted derivatives.[10][12] The second-order reaction rate coefficients have been determined to be 3.6 ± 0.3 × 10⁹ M⁻¹s⁻¹ at pH 2 and 3.0 ± 0.3 × 10⁹ M⁻¹s⁻¹ at pH 10.[10][]

Caption: Aqueous-phase oxidation of cis-pinonic acid by hydroxyl radicals.

Acid-Catalyzed Isomerization

Under highly acidic conditions, cis-pinonic acid can undergo an acid-catalyzed isomerization to form homoterpenyl methyl ketone.[13][14] This reaction is particularly relevant in environments with high sulfuric acid concentrations.[13]

Caption: Acid-catalyzed isomerization of cis-pinonic acid.

Experimental Protocols

Synthesis of cis-Pinonic Acid from α-Pinene

A common laboratory-scale synthesis involves the oxidation of α-pinene with potassium permanganate.[8] The procedure generally involves dissolving α-pinene in a suitable solvent and adding KMnO₄ portion-wise while maintaining a controlled temperature. The reaction mixture is then typically worked up by quenching with a reducing agent (e.g., sodium bisulfite) to remove excess permanganate, followed by extraction and purification of the cis-pinonic acid product.[1][8]

Determination of Physicochemical Properties

-

Melting Point and Enthalpy of Fusion: These thermal properties are typically determined using differential scanning calorimetry (DSC).[2][6] The sample is heated at a constant rate, and the heat flow is measured as a function of temperature.

-

Solubility: The solubility in water can be determined using the dynamic (solid-liquid phase equilibria) method.[2][6] The pH-profile solubility can also be measured to determine the intrinsic solubility (S₀).[2][6]

-

pKa: The acidity constant can be determined using the Bates-Schwarzenbach spectrophotometric method.[2][6] This involves measuring the UV-Vis absorbance of the compound at different pH values.

Analytical Methods for Quantification and Identification

-

Gas Chromatography (GC): A non-derivatization analytical method using a polar DB-FFAP capillary column with either a flame ionization detector (FID) or a mass selective detector (MSD) has been developed for the analysis of cis-pinonic acid.[15]

-

Liquid Chromatography (LC): Ultra-high-performance liquid chromatography (UHPLC) coupled to a high-resolution mass spectrometer (HR-MS) with electrospray ionization (ESI) is a powerful technique for the separation and identification of cis-pinonic acid and its enantiomers.[16] A reversed-phase column is often used in the first dimension, followed by a chiral column in the second dimension for enantiomeric separation.[16]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of cis-pinonic acid and its derivatives.[8][17] The chemical shifts and coupling constants of the protons provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a chromatographic separation technique, is essential for the identification and quantification of cis-pinonic acid. The electron ionization (EI) mass spectrum of the methyl ester of cis-pinonic acid is characterized by a prominent fragment ion at m/z 43, corresponding to the acetyl group.[18] The negative ion chemical ionization (CI) mass spectra show a strong quasi-molecular ion [M-H]⁻.[18]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of cis-pinonic acid, supported by experimental methodologies and visual representations of its key chemical transformations. The compiled data and protocols offer a valuable resource for researchers and professionals engaged in atmospheric science, synthetic chemistry, and drug development, facilitating a deeper understanding of this important biogenic compound and its diverse reactivity.

References

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cis-Pinonic acid [chembk.com]

- 5. cis-Pinonic acid | C10H16O3 | CID 239867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pinonic acid (CAS 473-72-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 12. OH-Radical Oxidation of Surface-Active cis-Pinonic Acid at the Air-Water Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 14. Formation of Chromophores from cis-Pinonaldehyde Aged in Highly Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. amt.copernicus.org [amt.copernicus.org]

- 17. This compound(61826-55-9) 1H NMR [m.chemicalbook.com]

- 18. rsc.org [rsc.org]

The Nascent Discovery of Pinonic Acid in the Atmosphere: A Technical Retrospective

An in-depth guide for researchers, scientists, and drug development professionals on the foundational research into pinonic acid, a key secondary organic aerosol component derived from biogenic emissions.

Introduction

This compound, a bicyclic organic compound, is a significant product of the atmospheric oxidation of α-pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted by terrestrial vegetation. Its presence in the atmosphere is intrinsically linked to the formation and growth of secondary organic aerosols (SOA), which have profound implications for air quality, climate, and human health. This technical guide delves into the early research that first identified and characterized this compound in an atmospheric context, providing a detailed overview of the pioneering experimental methodologies and key findings that laid the groundwork for our current understanding.

The Dawn of Discovery: From Liquid-Phase Ozonolysis to Atmospheric Significance

The initial identification of this compound as an oxidation product of α-pinene predates its discovery in the atmosphere. In a seminal 1955 study, Holloway and colleagues conducted liquid-phase ozonolysis of α-pinene, leading to the first documented isolation and characterization of this compound.[1] This early work, while not focused on atmospheric chemistry, was crucial in establishing the fundamental chemical pathway from a major biogenic precursor to this specific keto-acid.

It was not until four decades later that the atmospheric relevance of this compound was brought to the forefront. In 1998, Christoffersen and a team of researchers conducted a series of experiments in smog chambers, which are large-scale controlled environments designed to simulate atmospheric conditions.[1] Through these experiments, they were the first to identify cis-pinonic acid as a major product of the gas-phase ozonolysis of α-pinene and as a significant component of the resulting secondary organic aerosol.[1] This discovery was a critical step forward, directly linking a specific, identifiable organic acid to the formation of atmospheric particles from natural sources.

Early Experimental Protocols: Unveiling a New Atmospheric Constituent

The analytical techniques employed in these early studies were foundational to the identification and quantification of this compound in complex aerosol mixtures. Given the semi-volatile nature of this compound, its analysis required specialized methods, primarily centered around gas chromatography coupled with mass spectrometry (GC-MS).

Key Experimental Methodologies

-

Smog Chamber Experiments (Christoffersen et al., 1998): These experiments were conducted in large volume (on the order of cubic meters) Teflon bags or environmental chambers.

-

Reactant Introduction: Known concentrations of α-pinene and ozone were introduced into the chamber.

-

Reaction Conditions: The reactions were typically carried out under controlled conditions of temperature, humidity, and in the absence of light to isolate the effects of ozonolysis.

-

Aerosol Sampling: As SOA formed, it was collected on filters (commonly quartz fiber or Teflon).

-

Sample Extraction: The collected aerosol was then extracted from the filters using an organic solvent.

-

Derivatization: Due to the low volatility of carboxylic acids like this compound, a crucial step was derivatization. This process chemically converts the carboxylic acid group into a more volatile ester (e.g., a methyl ester), making it amenable to gas chromatography. A common derivatizing agent used during this period was diazomethane or BF₃-methanol.

-

GC-MS Analysis: The derivatized extract was then injected into a gas chromatograph, which separates the different compounds in the mixture based on their boiling points and interactions with the chromatographic column. The separated compounds then enter a mass spectrometer, which fragments the molecules and detects the resulting ions, providing a unique "fingerprint" for each compound and allowing for its identification and quantification.

-

-

Liquid-Phase Ozonolysis (Holloway et al., 1955):

-

Reaction Setup: α-pinene was dissolved in an inert organic solvent and cooled to a low temperature.

-

Ozone Introduction: A stream of ozone was bubbled through the solution.

-

Product Isolation: After the reaction, the solvent was removed, and the resulting products were separated and purified using classical organic chemistry techniques such as distillation and crystallization.

-

Characterization: The structure of the isolated this compound was confirmed through chemical tests and the preparation of derivatives with known melting points.

-

Quantitative Findings from Early Research

| Parameter | Value | Experimental Conditions | Reference |

| This compound Molar Yield | Up to 6% | Smog chamber ozonolysis of α-pinene | Christoffersen et al. (1998) |

| This compound Aerosol Yield | 20-40% of total aerosol mass | Smog chamber ozonolysis of α-pinene | Subsequent studies building on early work |

Atmospheric Formation Pathway of this compound

The formation of this compound from the gas-phase ozonolysis of α-pinene proceeds through a mechanism involving a Criegee intermediate. The following diagram illustrates the key steps in this atmospheric reaction pathway.

Caption: Atmospheric formation of this compound from α-pinene ozonolysis.

Conclusion

The early research into this compound, from its initial identification in the laboratory to its discovery as a key component of atmospheric aerosols, marked a pivotal moment in our understanding of the intricate links between the biosphere and the atmosphere. The experimental protocols and foundational discoveries of researchers like Holloway and Christoffersen provided the essential framework upon which decades of subsequent research into secondary organic aerosols have been built. This historical perspective is not only crucial for understanding the evolution of atmospheric science but also continues to inform the development of advanced analytical techniques and atmospheric models aimed at predicting and mitigating the impacts of air pollution and climate change.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Pinonic Acid in Aerosols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinonic acid is a key oxidation product of α-pinene, a major biogenic volatile organic compound emitted from coniferous forests. Its presence and concentration in atmospheric aerosols are significant indicators of secondary organic aerosol (SOA) formation, which has implications for air quality, climate, and human health. Accurate quantification of this compound in aerosol samples is crucial for atmospheric chemistry research and environmental monitoring. This document provides detailed application notes and protocols for the analysis of this compound in aerosols using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Analytical Techniques: An Overview

The two primary analytical techniques for the quantification of this compound in aerosol samples are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high separation efficiency and is well-suited for the analysis of volatile and semi-volatile organic compounds. However, due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Common derivatization methods include silylation and esterification.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. It allows for the direct analysis of this compound in sample extracts without the need for derivatization. Various ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be employed.

Quantitative Data Summary

The concentration of this compound in atmospheric aerosols can vary significantly depending on geographical location, season, and meteorological conditions. The following table summarizes reported concentrations from various studies.

| Location | Concentration Range (ng m⁻³) | Analytical Method | Reference |

| Finnish coniferous forest | 0.5 - 3.7 | LC-MS | |

| Boreal forest (SMEAR II station) | Median summer value similar to 6.7 (for pinic acid, often compared with this compound) | Not specified | |

| Xitou forest | Average: 65 ± 36 (max: 170) | Not specified | [1] |

| Various forest and urban sites | Typically below 50 | Not specified | [1] |

| Summertime Beijing | Average contribution of 6% to the total measured biogenic secondary organic aerosol markers | HPLC-MS | [2] |

Experimental Protocols

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes the quantification of this compound in aerosol filter samples using GC-MS following a derivatization step.

1. Sample Collection and Extraction:

-

Aerosol particles are collected on quartz fiber filters using a high-volume air sampler.

-

A section of the filter is spiked with an internal standard (e.g., a known amount of a deuterated analogue of this compound or a structurally similar compound not expected in the sample).

-

The filter section is extracted with a suitable organic solvent, such as a mixture of dichloromethane and methanol, using ultrasonication.

-

The extract is filtered to remove filter debris and then concentrated under a gentle stream of nitrogen.

2. Derivatization (Silylation):

-

The concentrated extract is completely dried.

-

A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried extract.[3]

-